5,11-Dimethylheptadecane 5,11-Dimethylheptadecane
Brand Name: Vulcanchem
CAS No.: 136494-38-7
VCID: VC19110697
InChI: InChI=1S/C19H40/c1-5-7-9-11-15-19(4)17-13-10-12-16-18(3)14-8-6-2/h18-19H,5-17H2,1-4H3
SMILES:
Molecular Formula: C19H40
Molecular Weight: 268.5 g/mol

5,11-Dimethylheptadecane

CAS No.: 136494-38-7

Cat. No.: VC19110697

Molecular Formula: C19H40

Molecular Weight: 268.5 g/mol

* For research use only. Not for human or veterinary use.

5,11-Dimethylheptadecane - 136494-38-7

Specification

CAS No. 136494-38-7
Molecular Formula C19H40
Molecular Weight 268.5 g/mol
IUPAC Name 5,11-dimethylheptadecane
Standard InChI InChI=1S/C19H40/c1-5-7-9-11-15-19(4)17-13-10-12-16-18(3)14-8-6-2/h18-19H,5-17H2,1-4H3
Standard InChI Key SHRABZPQLACWEN-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(C)CCCCCC(C)CCCC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5,11-Dimethylheptadecane (C₁₉H₄₀) is a saturated hydrocarbon featuring two methyl branches at positions 5 and 11 on a 17-carbon backbone. Its IUPAC name, 5,11-dimethylheptadecane, reflects this substitution pattern . The compound’s chirality arises from the stereocenters at C5 and C11, yielding four possible diastereomers: (5R,11R), (5R,11S), (5S,11R), and (5S,11S) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight268.5 g/mol
Boiling Point633.24 K (calculated)
LogP (Octanol-Water)7.37
Kovats Retention Index1785 (CP Sil 5 CB column)
XLogP39.9

Stereochemical Significance

The (5R,11S) configuration is biologically active, as demonstrated by gas chromatography-electroantennographic detection (GC-EAD) and field trials . Antennal receptors in male hemlock loopers exhibit specificity for this enantiomer, with no response observed for other stereoisomers . This stereospecificity underscores the evolutionary precision of pheromone communication systems in Lepidoptera.

Synthesis and Stereochemical Control

Chiral Pool Synthesis

The enantioselective synthesis of (5R,11S)-5,11-dimethylheptadecane begins with methyl 3-hydroxy-2-methylpropanoate (3), which is converted into a key intermediate with defined R and S configurations at C5 and C11 . A second route utilizes (S)-citronellol (4) to construct the 5-methyl branch, ensuring high enantiomeric excess (>98%) .

Table 2: Synthetic Routes and Yields

Starting MaterialKey StepsEnantiomeric ExcessYieldReference
Methyl 3-hydroxy-2-methylpropanoateGrignard addition, hydrogenation>98% (5R,11S)72%
(S)-CitronellolWittig olefination, hydroboration>95% (5R)65%

Kolbe Electrolysis

An alternative method employs Kolbe electrolysis of 4-methyldodecanoic acid and 3-methylheptanoic acid, yielding racemic 5,9-dimethylheptadecane as a byproduct . While less stereoselective, this approach highlights the versatility of electrochemical methods in hydrocarbon synthesis.

Biological Role and Ecological Applications

Pheromone Activity

Female hemlock loopers release (5R,11S)-5,11-dimethylheptadecane to attract males. The compound’s minor component, (S)-2,5-dimethylheptadecane, acts synergistically but is nonessential for attraction . Field studies in British Columbia and Newfoundland demonstrated trap catches equivalent to natural pheromone blends when using the pure (5R,11S) enantiomer .

Pest Management

Synthetic 5,11-dimethylheptadecane is deployed in monitoring traps to assess population dynamics of L. fiscellaria. Its specificity reduces non-target captures, enabling precise ecological surveys . Recent trials in defoliated forests achieved >90% male capture rates, validating its efficacy .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound elutes at 23.4 min on a CP Sil 5 CB column (25 m × 0.32 mm × 0.2 μm) with a temperature gradient of 50–300°C . Characteristic mass fragments include m/z 268 (M⁺), 113 (base peak), and 85 .

Chiral Resolution

Chiral stationary phases (e.g., Cyclosil-B) resolve enantiomers, with (5R,11S) exhibiting a retention time 12% longer than (5S,11R) . This resolution is critical for quantifying enantiomeric purity in synthetic batches .

Environmental Stability and Degradation

Photodegradation

Under UV exposure, 5,11-dimethylheptadecane undergoes Norrish Type II cleavage, forming 5-methylundecane and 11-methyltridecane as primary degradation products . Field persistence is ≈14 days, necessitating timed reapplication in pest control .

Soil Adsorption

High logP values (7.37) correlate with strong soil adsorption (Koc = 12,300 L/kg), limiting groundwater contamination but prolonging residual activity in organic-rich soils .

Comparative Analysis with Structural Analogs

5,9-Dimethylheptadecane

This analog, a pheromone of the mountain-ash bentwing (Leucoptera scitella), shares similar synthetic routes but differs in bioactivity due to methyl group positioning . Kolbe electrolysis of 4-methyldodecanoic acid yields racemic mixtures, requiring chiral chromatography for resolution .

7,11-Dimethylheptadecane

A non-pheromone analog with distinct retention behavior (Kovats index = 1785 vs. 1794 for 6,11-dimethylheptadecane) . The absence of bioactivity in Lepidoptera underscores the importance of methyl branch positioning .

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